Biochemical Potency vs. Birabresib
Molibresib demonstrates approximately 2.5- to 3-fold higher biochemical potency against BET family bromodomains compared to the structurally distinct clinical-stage BET inhibitor birabresib (OTX015/MK-8628). In a fluorescence resonance energy transfer (FRET) assay measuring displacement of a tetra-acetylated H4 peptide from tandem BET bromodomains, molibresib inhibited BRD2, BRD3, and BRD4 with IC₅₀ values of 32.5 nM, 42.4 nM, and 36.1 nM, respectively [1]. Under comparable FRET assay conditions, birabresib inhibited BRD2, BRD3, and BRD4 with IC₅₀ values ranging from 92 to 112 nM . This represents a potency differential of approximately 2.8-fold for BRD2 (32.5 vs. 92 nM), 2.4-fold for BRD3 (42.4 vs. 112 nM), and 2.8-fold for BRD4 (36.1 vs. ~100 nM). Additionally, molibresib binds the tandem bromodomains of BET proteins with dissociation constants (Kd) of 50.5–61.3 nM measured by isothermal titration calorimetry (ITC) [1].
| Evidence Dimension | Biochemical potency: H4 peptide displacement from BET tandem bromodomains |
|---|---|
| Target Compound Data | Molibresib: BRD2 IC₅₀ = 32.5 nM; BRD3 IC₅₀ = 42.4 nM; BRD4 IC₅₀ = 36.1 nM (FRET); Kd = 50.5–61.3 nM (ITC) |
| Comparator Or Baseline | Birabresib (OTX015/MK-8628): BRD2/3/4 IC₅₀ range = 92–112 nM (FRET, same assay format) |
| Quantified Difference | ~2.4- to 2.8-fold greater biochemical potency for molibresib across BRD2/3/4 |
| Conditions | FRET assay: tetra-acetylated H4 peptide displacement from recombinant BET tandem bromodomains; ITC: direct binding to recombinant BRD2(1-473), BRD3(1-434), BRD4(1-477) proteins |
Why This Matters
Higher biochemical potency may translate to lower required drug concentrations for equivalent target engagement, which has direct implications for experimental design, dosing in preclinical models, and evaluation of structure–activity relationships in BET-dependent systems.
- [1] Mirguet O, Gosmini R, Toum J, et al. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains. J Med Chem. 2013;56(19):7501-7515. PMID: 24015967. View Source
